5-methyl-N-(2-methylphenyl)-1-oxo-1,2-dihydro-5H,11H-5,11-methano[1,3]thiazolo[2,3-d][1,3,5]benzoxadiazocine-13-carboxamide
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Overview
Description
5-methyl-N-(2-methylphenyl)-1-oxo-1,2-dihydro-5H,11H-5,11-methano[1,3]thiazolo[2,3-d][1,3,5]benzoxadiazocine-13-carboxamide is a complex organic compound that belongs to the class of thiazole-fused oxadiazocines.
Preparation Methods
The synthesis of 5-methyl-N-(2-methylphenyl)-1-oxo-1,2-dihydro-5H,11H-5,11-methano[1,3]thiazolo[2,3-d][1,3,5]benzoxadiazocine-13-carboxamide involves multiple steps. One common synthetic route includes the Biginelli reaction, which involves the condensation of an aldehyde, a β-keto ester, and urea or thiourea . The reaction conditions typically involve heating under reflux in the presence of a catalyst such as formic acid or acetic acid . Industrial production methods may involve similar synthetic routes but optimized for large-scale production with considerations for yield, purity, and cost-effectiveness .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Reduction: Reduction reactions can be performed on the oxadiazocine ring using reagents like lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the thiazole and oxadiazocine rings.
Condensation: The compound can undergo condensation reactions with aromatic aldehydes to form ylidene derivatives.
Common reagents and conditions used in these reactions include organic solvents like ethanol or toluene, and catalysts such as formic acid or acetic acid . Major products formed from these reactions include various substituted derivatives of the original compound .
Scientific Research Applications
5-methyl-N-(2-methylphenyl)-1-oxo-1,2-dihydro-5H,11H-5,11-methano[1,3]thiazolo[2,3-d][1,3,5]benzoxadiazocine-13-carboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 5-methyl-N-(2-methylphenyl)-1-oxo-1,2-dihydro-5H,11H-5,11-methano[1,3]thiazolo[2,3-d][1,3,5]benzoxadiazocine-13-carboxamide involves its interaction with various molecular targets and pathways. The thiazole ring can interact with enzymes and proteins, inhibiting their activity and leading to the compound’s biological effects . The oxadiazocine ring can also interact with cellular components, disrupting normal cellular functions and leading to cytotoxic effects .
Comparison with Similar Compounds
Similar compounds to 5-methyl-N-(2-methylphenyl)-1-oxo-1,2-dihydro-5H,11H-5,11-methano[1,3]thiazolo[2,3-d][1,3,5]benzoxadiazocine-13-carboxamide include other thiazole-fused oxadiazocines and their derivatives . These compounds share similar structural features and biological activities but may differ in their specific properties and applications. For example, ylidene derivatives of methanobenzo[g]thiazolo[2,3-d][1,3,5]oxadiazocine have been shown to possess unique mechanofluorochromic properties .
Properties
Molecular Formula |
C21H19N3O3S |
---|---|
Molecular Weight |
393.5 g/mol |
IUPAC Name |
9-methyl-N-(2-methylphenyl)-14-oxo-8-oxa-12-thia-10,15-diazatetracyclo[7.6.1.02,7.011,15]hexadeca-2,4,6,10-tetraene-16-carboxamide |
InChI |
InChI=1S/C21H19N3O3S/c1-12-7-3-5-9-14(12)22-19(26)17-18-13-8-4-6-10-15(13)27-21(17,2)23-20-24(18)16(25)11-28-20/h3-10,17-18H,11H2,1-2H3,(H,22,26) |
InChI Key |
GMBADSWUJKPQSZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)C2C3C4=CC=CC=C4OC2(N=C5N3C(=O)CS5)C |
Origin of Product |
United States |
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